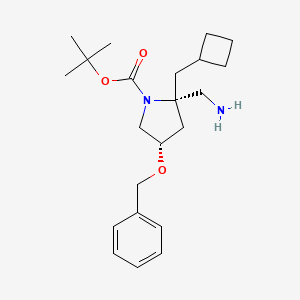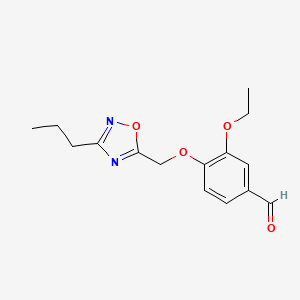
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C13H14O3N2. It is a derivative of benzaldehyde, featuring an ethoxy group and a 1,2,4-oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the cyclocondensation of arylamidoximes with n-butanal, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol (EtOH), with reflux and cooling steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide.
Reduction: Typically involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reactions where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in THF.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its biological activity.
Materials Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(2-Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the propyl-substituted oxadiazole ring distinguishes it from other similar compounds, potentially leading to different applications and effects.
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-ethoxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O4/c1-3-5-14-16-15(21-17-14)10-20-12-7-6-11(9-18)8-13(12)19-4-2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
QIKDATZFCISNIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B12993980.png)
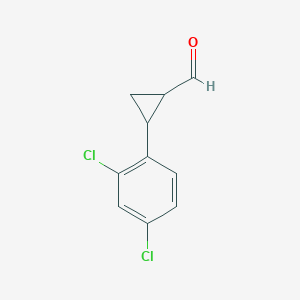
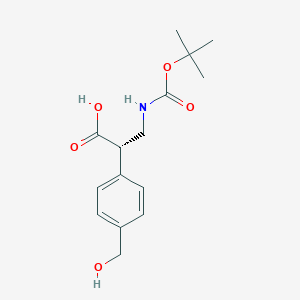
![4-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12993994.png)
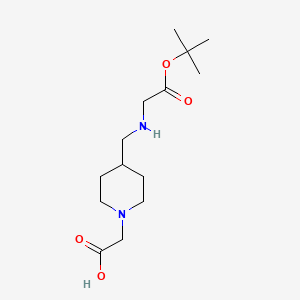
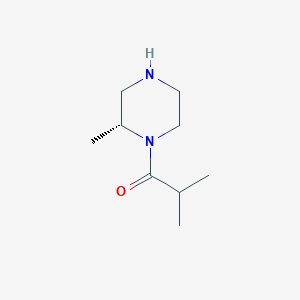


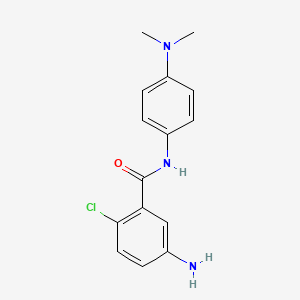
![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12994052.png)
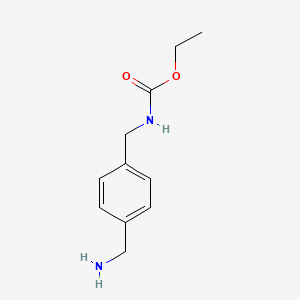
![6-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B12994070.png)
![3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994075.png)
